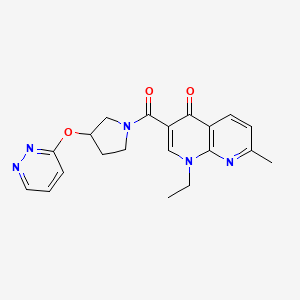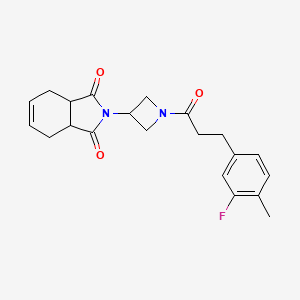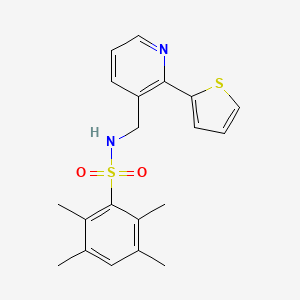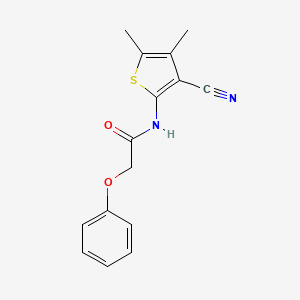
1-ethyl-7-methyl-3-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-7-methyl-3-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-7-methyl-3-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-7-methyl-3-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and detailed characterization of naphthyridine derivatives, such as those detailed by Bergamini et al. (2016), reveal the foundational aspects of chemical synthesis techniques, spectroscopic characterization, and crystal structure analyses. Their work showcases the synthesis of nalidixic acid carbonyl hydrazones derivatives, offering insights into the structural and functional versatility of naphthyridine compounds (Bergamini et al., 2016).
Antimicrobial Applications
Research into naphthyridine derivatives also extends to their biological activity, as demonstrated by Egawa et al. (1984), who synthesized and evaluated the antibacterial activity of various 1,8-naphthyridine-3-carboxylic acid derivatives. Their findings contribute to understanding the structure-activity relationships essential for designing potent antibacterial agents (Egawa et al., 1984).
Advanced Materials and Catalysis
The development of novel Ru complexes for water oxidation, as researched by Zong and Thummel (2005), indicates the potential application of naphthyridine derivatives in catalysis and sustainable chemistry. Their work on dinuclear complexes highlights the electron donor/acceptor capabilities essential for catalytic processes, particularly in oxygen evolution reactions (Zong & Thummel, 2005).
Molecular Docking and Antioxidant Activities
Furthermore, the synthesis and molecular docking studies, such as those conducted by Flefel et al. (2018), underscore the significance of naphthyridine derivatives in drug discovery. Their work on newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, subjected to in silico molecular docking screenings, illuminates the therapeutic potential of these compounds, including their antimicrobial and antioxidant activities (Flefel et al., 2018).
properties
IUPAC Name |
1-ethyl-7-methyl-3-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-3-24-12-16(18(26)15-7-6-13(2)22-19(15)24)20(27)25-10-8-14(11-25)28-17-5-4-9-21-23-17/h4-7,9,12,14H,3,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDZVFYMNCZZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC(C3)OC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2963778.png)



![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2963786.png)
![6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963787.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-5-carboxylic acid](/img/structure/B2963789.png)
amino}methyl)-4-phenylazetidin-2-one](/img/structure/B2963790.png)
![3-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2963796.png)

![2-[(4-Chlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2963798.png)
![6-Formyl-2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2963800.png)